6-羟基烟酰醛

描述

Synthesis Analysis

The synthesis of compounds similar to 6-Hydroxynicotinaldehyde involves strategies like the Vilsmeier-Haack reaction, often employed for the formation of aldehydes from different precursors. For instance, the synthesis of related compounds has been achieved through reactions involving α,β-unsaturated aldehydes and various catalysts to produce derivatives with significant biological activities (Ibrahim et al., 2013).

Molecular Structure Analysis

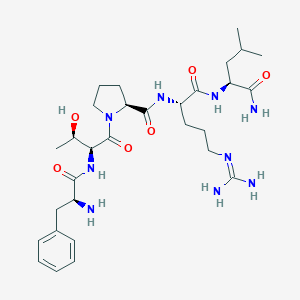

The molecular structure of compounds similar to 6-Hydroxynicotinaldehyde often features intricate hydrogen bonding and molecular geometries that can be elucidated using techniques like X-ray crystallography. These structures are crucial for understanding the compound's reactivity and interaction with other molecules (van Stipdonk et al., 2014).

Chemical Reactions and Properties

Aldehydes like 6-Hydroxynicotinaldehyde participate in various chemical reactions, including the formation of Schiff bases, aldol condensation, and reactions with nucleophiles. Their reactivity is influenced by the presence of functional groups and the molecular structure, which can be studied through synthetic pathways and reaction mechanisms (Gerard-Monnier et al., 1998).

科学研究应用

Application 1: Aerobic Nicotinate Degradation

- Summary of Application : 6-Hydroxynicotinaldehyde plays a crucial role in the oxidative degradation of nicotinic acid in several species of aerobic bacteria, such as Pseudomonas putida KT2440, Bordetella bronchiseptica RB50, and Bacillus niacini . It is involved in an early step of this pathway as a substrate for a flavin-dependent monooxygenase (6-hydroxynicotinic acid 3-monooxygenase; NicC) that catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP), with concomitant oxidation of NADH to NAD+ .

- Methods of Application/Experimental Procedures : The nicC genes from B. bronchiseptica RB50 and P. putida have been cloned, and the purified enzymes have been characterized functionally and structurally . The crystal structure for P. putida NicC has been solved to 2.1 Å using SAD phasing, and the 6-HNA substrate has been modeled into the active site .

- Results/Outcomes : Both enzymes are efficient catalysts, with an apparent kcat/KM6-HNA of 5.0 × 104 M–1 s–1 for B. bronchiseptica NicC . The pH dependence of Vmax/ [E]t fits a double-bell model showing an optimum around pH 8 with apparent pKas of 7.24 ± 0.08 and 8.64 ± 0.08 .

Application 2: TRPV6 Calcium Channel Inhibition

- Summary of Application : 6-Hydroxynicotinaldehyde is used in the synthesis of analogues incorporating structural features of the natural product capsaicin . These analogues are tested for their potency against TRPV6, a calcium channel implicated in multifactorial diseases and overexpressed in numerous cancers .

- Methods of Application/Experimental Procedures : The approach started with 6-hydroxynicotinaldehyde and 6-hydroxynicotinic acid, obtaining 4-phenyl- and 4-tert-butyl-cyclohexyl analogues displaying a pyridone group .

- Results/Outcomes : The oxygenated analogue 3OG was identified with similar potency against TRPV6 (IC50 = 0.082 ± 0.004 μM) and ion channel selectivity, but with high microsomal stability and very low off-target effects .

安全和危害

属性

IUPAC Name |

6-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-4-5-1-2-6(9)7-3-5/h1-4H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMAFTGGYPBHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446303 | |

| Record name | 6-Hydroxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxynicotinaldehyde | |

CAS RN |

106984-91-2 | |

| Record name | 6-Oxo-1,6-dihydropyridine-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106984-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)

![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)